4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 906820-08-4
VCID: VC11735493
InChI: InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8;/h1-5H;1H
SMILES: C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl
Molecular Formula: C9H6Cl2FNO2S
Molecular Weight: 282.12 g/mol

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

CAS No.: 906820-08-4

Cat. No.: VC11735493

Molecular Formula: C9H6Cl2FNO2S

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride - 906820-08-4

Specification

CAS No. 906820-08-4
Molecular Formula C9H6Cl2FNO2S
Molecular Weight 282.12 g/mol
IUPAC Name 4-fluoroisoquinoline-5-sulfonyl chloride;hydrochloride
Standard InChI InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8;/h1-5H;1H
Standard InChI Key CZBQKKWMAVBCJX-UHFFFAOYSA-N
SMILES C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl
Canonical SMILES C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure combines a bicyclic isoquinoline framework with strategic substitutions: a fluorine atom at the 4-position and a sulfonyl chloride group at the 5-position. The hydrochloride salt form improves stability and aqueous solubility, critical for handling in synthetic workflows. Key spectral data include distinctive infrared (IR) absorption bands at 1,659 cm1^{-1} (C=N stretching), 1,617 cm1^{-1} (aromatic C=C), and 1,377 cm1^{-1} (S=O symmetric stretching), as confirmed by analysis of crystalline samples . Nuclear magnetic resonance (NMR) profiles further validate the regioselectivity of substitutions, with 19F^{19}\text{F}-NMR chemical shifts near -110 ppm indicative of aromatic fluorine environments .

Table 1: Physicochemical Properties of 4-Fluoroisoquinoline-5-Sulfonyl Chloride Hydrochloride

PropertyValue/Description
Molecular FormulaC9_9H6_6Cl2_2FNO2_2S
Molecular Weight282.12 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in polar aprotic solvents (e.g., DMSO)
StabilityHygroscopic; store under inert atmosphere
IR Peaks (KBr)1,659, 1,617, 1,377, 1,145, 795 cm1^{-1}

Synthesis and Manufacturing Innovations

Traditional synthetic routes for 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride involved multi-step sequences requiring nitration, reduction, diazotization, and Sandmeyer reactions, often yielding <30% due to isomer separation challenges . Contemporary methodologies, patented by and , employ a streamlined one-pot approach:

  • Sulfonation: 4-Fluoroisoquinoline reacts with sulfuric anhydride (SO3_3) under controlled conditions to form 4-fluoroisoquinoline-5-sulfonic acid.

  • Halogenation: The sulfonic acid intermediate undergoes chlorination using reagents like phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2), yielding the sulfonyl chloride.

  • Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt, which is purified via crystallization without chromatography .

This method reduces production time by 60% and increases yield to 45.4%, with a positional isomer purity of 99.64% . Key solvents include methylene chloride and ethyl acetate, while bases such as sodium hydrogencarbonate facilitate pH adjustment during workup .

CompoundSubstituentsApplications
4-ChloroisoquinolineCl at position 4Kinase inhibitor intermediates
5-SulfoisoquinolineSO3_3H at position 5Ionic liquid synthesis
4-MethylisoquinolineCH3_3 at position 4Fluorescent probe development
Target CompoundF at 4, SO2_2Cl at 5·HClPharmaceutical intermediates

Pharmaceutical and Industrial Applications

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride serves as a key intermediate in synthesizing kinase inhibitors and anticoagulants. Its derivatives exhibit enhanced binding affinity to ATP-binding pockets in kinases due to the sulfonamide group’s hydrogen-bonding capacity . Industrial-scale production leverages the compound’s stability in organic solvents, with batch sizes exceeding 100 kg reported in patent filings .

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